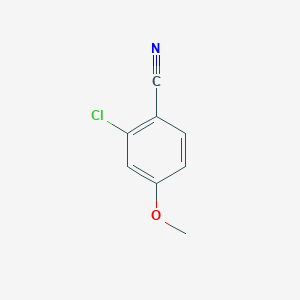

2-Chloro-4-methoxybenzonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKLNODUMSCTIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563257 | |

| Record name | 2-Chloro-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127666-99-3 | |

| Record name | 2-Chloro-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Computational Characterization of 2 Chloro 4 Methoxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For 2-Chloro-4-methoxybenzonitrile, both one-dimensional and two-dimensional NMR techniques provide invaluable data regarding its atomic framework and purity.

¹H NMR Spectral Analysis of this compound

The proton NMR (¹H NMR) spectrum offers a detailed map of the hydrogen atoms within the molecule. The analysis of this compound in a suitable solvent, typically deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic and methoxy (B1213986) protons.

The aromatic region of the spectrum is characterized by a set of signals that arise from the protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are dictated by the electronic effects of the chloro, methoxy, and nitrile substituents. The methoxy group (-OCH₃) typically presents as a sharp singlet, a result of its three equivalent protons not being coupled to any neighboring protons. bnmv.ac.in The precise chemical shifts and coupling constants (J-values) are critical for assigning each proton to its specific position on the aromatic ring.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5-7.6 | Doublet | 1H | Aromatic Proton |

| ~6.9-7.0 | Doublet | 1H | Aromatic Proton |

| ~6.8-6.9 | Singlet | 1H | Aromatic Proton |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific spectrometer used.

¹³C NMR Spectral Analysis of this compound

Complementing the ¹H NMR, the carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. Due to the low natural abundance of the ¹³C isotope, these spectra are typically recorded with proton decoupling to enhance signal intensity, resulting in a spectrum of singlets. orgchemboulder.com

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom. libretexts.org The carbon attached to the electronegative chlorine atom, the carbons of the methoxy group, the nitrile carbon, and the various aromatic carbons all resonate at characteristic frequencies. The nitrile carbon, in particular, appears at a distinct downfield shift. While signal integration in ¹³C NMR is not always straightforwardly proportional to the number of carbons due to the Nuclear Overhauser Effect (NOE), the number of peaks can confirm the number of unique carbon environments, adjusted for any molecular symmetry. orgchemboulder.com

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~162 | C-OCH₃ (Aromatic) |

| ~134 | C-Cl (Aromatic) |

| ~133 | Aromatic CH |

| ~118 | Aromatic CH |

| ~117 | Nitrile Carbon (-CN) |

| ~115 | Aromatic CH |

| ~105 | Quaternary Aromatic Carbon |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific spectrometer used.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Elucidation

To unambiguously assign the complex array of signals in the ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques are employed. mnstate.eduwalisongo.ac.id These experiments provide correlation maps that reveal connectivity between different nuclei within the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates proton signals that are coupled to each other. scribd.com In the COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent aromatic protons, confirming their relative positions on the ring. libretexts.org The diagonal of a COSY spectrum represents the one-dimensional ¹H NMR spectrum. mnstate.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. mdpi.com For this compound, HMBC is crucial for assigning the quaternary (non-protonated) carbons, such as the carbon attached to the chlorine atom, the carbon bonded to the methoxy group, and the nitrile carbon. For instance, the methoxy protons would show a correlation to the carbon of the methoxy group and the aromatic carbon to which it is attached.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu For the analysis of this compound, the sample is first injected into the gas chromatograph, where it is vaporized and separated from any impurities based on its boiling point and interaction with the GC column. etamu.edu

As the separated this compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized, typically by electron impact (EI), which causes the molecule to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a mass spectrum. This spectrum serves as a molecular "fingerprint," with the molecular ion peak confirming the compound's molecular weight and the fragmentation pattern providing structural clues. researchgate.net GC-MS is also a highly sensitive method for quantifying the amount of this compound in a sample, making it valuable for impurity profiling and quality control. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the optimization of its geometry. arxiv.org These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner. jchps.comresearchgate.net The goal of geometry optimization is to find the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure.

These computational models serve as the foundation for all further analyses, including the prediction of vibrational spectra and electronic properties.

Table 1: Optimized Geometrical Parameters for 4-methoxybenzonitrile (B7767037) (as a related example)

| Parameter | Bond/Angle | B3LYP/6-11++G(d,p) |

| Bond Length (Å) | C1-C2 | 1.4274 |

| C1-N8 | 1.156 | |

| C2-C3 | 1.3878 | |

| C4-C5 | 1.4236 | |

| Bond Angle ( °) | C2-C1-N8 | 179.2 |

| C1-C2-C3 | 178.6 | |

| C3-C4-C5 | 118.0 |

Data sourced from a DFT study on 4-methoxybenzonitrile, a structurally related compound. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netmalayajournal.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps characterize molecular electrical transport properties and chemical stability. researchgate.net A smaller gap suggests that the molecule is more easily excitable and more reactive.

The HOMO-LUMO gap can be tuned by introducing different substituent groups. rsc.org For this compound, the electron-withdrawing chloro and nitrile groups and the electron-donating methoxy group influence the energies of these frontier orbitals. In related molecules like 4-methoxybenzonitrile, the HOMO is distributed over the entire molecule, while the LUMO is concentrated on the benzonitrile (B105546) moiety. The HOMO-LUMO energy gap for 4-methoxybenzonitrile in a vacuum has been calculated to be 4.37 eV. researchgate.netresearchgate.net This analysis is crucial for predicting how the molecule will interact with other chemical species and its potential applications in areas like dye-sensitized solar cells. researchgate.netresearchgate.net

Table 2: Frontier Molecular Orbital Energies for 4-methoxybenzonitrile

| Parameter | Energy (eV) |

| E(HOMO) | -6.55 |

| E(LUMO) | -2.77 |

| Energy Gap (ΔE) | 3.78 |

Values calculated for a bare Ti38O76 cluster model, illustrating the properties of a related system. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. readthedocs.io It is used to predict how a molecule will interact with electrophiles and nucleophiles by mapping the electrostatic potential onto the electron density surface. uni-muenchen.deresearchgate.net The MEP map uses a color scale to denote different potential regions:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net

Blue: Represents regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.net

Green: Denotes regions of neutral or near-zero potential. researchgate.net

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group, due to the high electronegativity of these atoms. These sites represent the most likely points for electrophilic interaction. Conversely, the hydrogen atoms of the aromatic ring would exhibit positive potential (blue), indicating them as sites for potential nucleophilic interaction. MEP analysis is therefore invaluable for predicting and understanding the molecule's intermolecular interactions and chemical reactivity. ijrte.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which correspond to the familiar Lewis structure representation. uni-muenchen.de This analysis is particularly useful for studying intramolecular charge transfer (ICT), hyperconjugative interactions, and charge delocalization. jchps.comresearchgate.net

Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for a Related Salicylanilide Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| n₃(Cl₁₀) | π*(C₅-C₆) | 12.05 |

This table shows a significant intramolecular hyperconjugative interaction in a related chloro-substituted aromatic compound, illustrating the type of data obtained from NBO analysis. materialsciencejournal.org

Prediction of Spectroscopic Properties (IR, Raman, UV-Vis)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. jchps.comresearchgate.net The calculated vibrational frequencies for Infrared (IR) and Raman spectra, as well as the electronic transitions for UV-Vis spectra, can be compared with experimental data to confirm the molecular structure and understand its vibrational modes.

For substituted benzonitriles, characteristic vibrational frequencies are associated with specific functional groups. For example, the C≡N stretching vibration typically appears in the 2225-2230 cm⁻¹ region in both IR and Raman spectra. The C-Cl stretching vibration is generally found in the 700-750 cm⁻¹ range. jchps.com DFT calculations can predict these frequencies, although they are often systematically overestimated and may require scaling for better agreement with experimental results. This combined experimental and theoretical approach provides a robust assignment of the vibrational modes. semanticscholar.org

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic excited states and predicting the UV-Vis absorption spectra of molecules. researchgate.netmdpi.comrespectprogram.org TD-DFT calculations can determine the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π→π* or n→π*). researchgate.netekb.eg

For aromatic compounds like this compound, the absorption bands in the UV-Vis spectrum are typically due to π→π* transitions within the benzene ring and associated chromophores. researchgate.net TD-DFT studies on related molecules like 4-methoxybenzonitrile have shown that the calculated absorption spectra can accurately reproduce the features of the experimental spectra, although the calculated wavelengths may be red-shifted. researchgate.net The calculations can also be performed considering solvent effects, which can influence the position and intensity of absorption bands. researchgate.net This analysis is crucial for understanding the photophysical properties of the molecule and its potential in applications such as optical materials or photosensitizers. ekb.eg

Table 4: Calculated Electronic Absorption Spectral Data for 4-methoxybenzonitrile (as a related example)

| Excited State | Excitation Energy (eV) | Wavelength λ (nm) | Oscillator Strength (f) |

| 1 | 4.65 | 266.3 | 0.0000 |

| 2 | 5.01 | 247.5 | 0.2201 |

| 3 | 5.76 | 215.1 | 0.0000 |

Data sourced from TD-DFT calculations on 4-methoxybenzonitrile. researchgate.net

Applications of 2 Chloro 4 Methoxybenzonitrile in Specialized Chemical Fields

Pharmaceutical and Medicinal Chemistry

In the realm of pharmaceutical and medicinal chemistry, 2-Chloro-4-methoxybenzonitrile has emerged as a valuable scaffold and intermediate. Its structural motifs are instrumental in the design and synthesis of novel therapeutic agents, contributing to the development of a diverse range of biologically active molecules.

Role as a Key Intermediate in Drug Synthesis

This compound is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds. smolecule.commallakchemicals.com Its nitrile group can undergo various chemical transformations, such as reduction to amines or hydrolysis to carboxylic acids, while the chloro and methoxy (B1213986) groups influence the molecule's reactivity and can be crucial for binding to biological targets. This versatility makes it a sought-after precursor in multi-step synthetic pathways aimed at producing complex drug molecules.

Research has demonstrated its utility as an intermediate in the creation of novel anticancer agents. For instance, its structural framework can be elaborated to form more complex heterocyclic systems that exhibit antiproliferative properties. The nitrile group, in particular, is a useful handle for introducing other functional groups or for participating in cyclization reactions to build the core of a drug molecule.

Furthermore, derivatives of this compound have been investigated in the development of inhibitors for specific enzymes implicated in disease. For example, it serves as a precursor in the synthesis of deuterated amines, which can have altered metabolic profiles, a desirable characteristic in drug development. The compound is also a key starting material in the synthesis of ALK2 inhibitors, which are being explored as potential therapeutics for Diffuse Intrinsic Pontine Glioma (DIPG), a rare and aggressive brain tumor. nih.gov

The following table provides examples of therapeutic areas where intermediates derived from this compound are utilized.

| Therapeutic Area | Application of Intermediate | Reference |

| Oncology | Precursor for novel anti-cancer agents | |

| Neurology | Synthesis of ALK2 inhibitors for DIPG | nih.gov |

| General Pharmaceuticals | Synthesis of deuterated amines |

Derivatives with Potential Biological Activity

The core structure of this compound has been chemically modified to generate a library of derivatives with a wide spectrum of potential biological activities. These modifications often involve substitution at various positions on the benzonitrile (B105546) ring or transformation of the nitrile group to explore and optimize interactions with biological targets.

Benzonitrile derivatives have demonstrated notable antimicrobial properties. Research has shown that compounds containing the benzonitrile moiety can be effective against a range of bacterial and fungal pathogens. nih.gov The antimicrobial action of these compounds is often attributed to their ability to inhibit essential microbial enzymes or disrupt cell membrane integrity. rsc.org

Studies have reported the synthesis of various benzonitrile derivatives and their evaluation for antibacterial and antifungal activities. For instance, some derivatives have shown selective efficacy against Gram-positive bacteria like Bacillus subtilis and limited activity against Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC), a measure of antimicrobial potency, has been determined for several benzonitrile compounds against various microorganisms.

The table below summarizes the antimicrobial activity of selected benzonitrile derivatives, showcasing their potential as a basis for new anti-infective agents.

| Compound Type | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| Benzonitrile Derivatives | Bacillus subtilis (Gram-positive) | 32 µg/mL | |

| Benzonitrile Derivatives | Escherichia coli (Gram-negative) | 128 µg/mL | |

| Benzonitrile Derivatives | Candida albicans (Fungus) | 64 µg/mL | |

| Ru-based complex with benzonitrile | Staphylococcus aureus | 0.78 µg/mL | rsc.org |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae (Fungus) | 6.25 μg/mL | nih.gov |

The development of novel anticancer agents is a significant area of research where this compound and its derivatives have shown promise. smolecule.comnih.gov These compounds serve as scaffolds for the synthesis of molecules designed to inhibit cancer cell proliferation through various mechanisms.

One notable approach involves the synthesis of aryl dihydrothiazol acyl shikonin (B1681659) ester derivatives, which have demonstrated antiproliferative activity against cancer cells. nih.gov For example, a specific derivative, C13, exhibited a potent inhibitory effect on HeLa cells, causing cell cycle arrest in the G2/M phase and subsequently leading to apoptosis. nih.gov Further investigations, including docking simulations, have suggested that these compounds can bind to tubulin at the paclitaxel (B517696) binding site, leading to tubulin polymerization and mitotic disruption. nih.gov

The antiproliferative effects of various benzotriazine derivatives, synthesized from precursors related to this compound, have also been evaluated against a panel of cancer cell lines.

| Derivative Class | Cancer Cell Line | IC50 Value | Mechanism of Action | Reference |

| Aryl dihydrothiazol acyl shikonin ester (C13) | HeLa | 3.14 ± 0.21 μM | Microtubule stabilization, G2/M arrest | nih.gov |

| 4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine (8m) | T47D (Breast Cancer) | More potent than PTK787 | Inhibition of cell growth | nih.gov |

| 4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine (8m) | DU145, PC-3 (Prostate Cancer) | More potent than PTK787 | Inhibition of cell growth | nih.gov |

Derivatives of this compound have been the subject of enzyme inhibition studies to explore their therapeutic potential. The ability of these compounds to selectively inhibit enzymes involved in disease pathogenesis is a key area of investigation.

One such target is tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.net Overproduction of melanin can lead to skin pigmentation disorders. Research has identified 4-methoxybenzonitrile (B7767037) as a novel inhibitor of mushroom tyrosinase with a mixed type of inhibition. researchgate.net This suggests that the benzonitrile scaffold can be a starting point for designing more potent and selective tyrosinase inhibitors for dermatological applications.

Another area of study is the inhibition of cytochrome P450 enzymes, such as CYP1A2. Compounds that inhibit these enzymes can affect the metabolism of other co-administered drugs. 3-Chloro-4-methoxybenzonitrile has been identified as a CYP1A2 inhibitor, highlighting the importance of considering potential drug-drug interactions when developing therapeutic agents based on this scaffold.

| Enzyme Target | Inhibitor | IC50 / Inhibition Type | Potential Application | Reference |

| Mushroom Tyrosinase | 4-methoxybenzonitrile | IC50 = 111.1 μM (Mixed type) | Skin whitening agents | researchgate.net |

| CYP1A2 | 3-Chloro-4-methoxybenzonitrile | Inhibitor | Drug metabolism studies |

The versatility of this compound and its derivatives extends to the development of therapeutic agents for a variety of diseases. The unique combination of functional groups allows for the synthesis of molecules with tailored pharmacological profiles.

As previously mentioned, derivatives are being developed as ALK2 inhibitors for the treatment of DIPG. nih.gov Additionally, the nitrile and chloropyridine motifs present in some derivatives are prevalent in kinase inhibitors used for treating inflammatory diseases. vulcanchem.com The nitrile group can act as a bioisostere for a carboxylic acid, which can improve the metabolic stability of a drug candidate. vulcanchem.com

Furthermore, the development of Ru-based complexes containing a benzonitrile group has shown promise for creating new anti-infective agents with high potency against multidrug-resistant pathogens like Staphylococcus aureus. rsc.org These findings underscore the broad potential of this compound as a foundational structure in the discovery and development of new medicines.

Synthesis of Specific Pharmaceutical Agents (e.g., Anti-inflammatory, Analgesic Drugs)

This compound is utilized as a key starting material or intermediate in the synthesis of pharmacologically active compounds. Its structural framework is incorporated into larger molecules designed to interact with biological targets.

One notable application is in the development of corticotropin-releasing factor (CRF) antagonists. A patented process describes the use of this compound in the synthesis of a bicyclic heterocyclic compound intended for the treatment of neuropsychiatric diseases. google.com In this multi-step synthesis, the benzonitrile is a foundational component for constructing the final complex molecule.

Furthermore, the broader structural motif of chloro-methoxy-benzonitrile is relevant in the search for new pain therapies. A closely related analogue, 5-bromo-2-chloro-4-hydroxybenzonitrile, is first methylated to produce 5-bromo-2-chloro-4-methoxybenzonitrile. This derivative serves as a crucial intermediate in the synthesis of novel bicyclic sulfonamide compounds which act as sodium channel inhibitors and are developed as potential treatments for pain disorders, including non-central analgesic and anti-inflammatory applications. google.com

Table 1: Use of this compound and Related Compounds in Pharmaceutical Synthesis

| Starting Compound | Target Compound Class | Indicated Therapeutic Area | Source |

|---|---|---|---|

| This compound | Bicyclic heterocyclic compounds | Neuropsychiatric diseases (CRF antagonist) | google.com |

Agrochemical Development

The benzonitrile structure is a common feature in many agrochemicals, and this compound serves as a valuable intermediate in this sector. chem-edata.com

This compound is classified as an intermediate for agrochemicals. chem-edata.com While specific, commercially named pesticides or herbicides derived directly from this compound are not extensively detailed in publicly available literature, the utility of its structural class is well-established. For instance, a related compound, 2-Chloro-4-(trifluoromethoxy)benzonitrile, is used to develop effective pesticides. The trifluoromethoxy group in this analogue is noted to enhance biological activity compared to the methoxy group present in this compound, making it suitable for creating selective herbicides and insecticides. This comparison highlights the role of the core 2-chloro-benzonitrile structure as a scaffold for building and fine-tuning the activity of agrochemical products.

The primary contribution of this compound to agricultural science is its role as a building block. It provides chemical scaffolds that allow researchers to design and synthesize novel molecules with potential bioactivity. By modifying its structure, scientists can explore new chemical spaces, aiming to develop next-generation pesticides and herbicides that may offer improved selectivity, lower environmental impact, or novel modes of action to combat resistance in weeds and pests. The availability of such intermediates is fundamental to the innovation pipeline in agrochemical research.

Research into new agrochemically active compounds often involves the synthesis of derivatives from versatile intermediates.

A significant area of agrochemical research focuses on heterocyclic compounds, particularly 1,2,4-oxadiazole (B8745197) derivatives, which have demonstrated a broad spectrum of biological activities, including potent antibacterial and nematocidal effects. While numerous studies detail the impressive efficacy of various 1,2,4-oxadiazole compounds against plant pathogens, the scientific literature reviewed does not document a direct synthetic pathway for these specific active derivatives starting from this compound. The synthesis of these promising agrochemical candidates typically originates from other substituted benzonitrile precursors.

Development of Novel Agrochemically Active Compounds

Material Science Applications

The application of this compound in material science is an area of potential but is less documented than its role in life sciences. Generally, aryl nitriles are known to be precursors for materials like liquid crystals. The isomeric compound, 3-Chloro-4-methoxybenzonitrile, has been noted in contexts related to liquid crystal materials. ambeed.com However, specific research detailing the polymerization of this compound or its incorporation into specific polymers, coatings, or other advanced materials is not prominently featured in available studies.

Use in the Development of Polymers and Resins

While direct research detailing the incorporation of this compound into polymers and resins is not extensively documented, the broader class of benzonitrile derivatives is recognized for its utility in material science. For instance, the related compound 4-Methoxybenzonitrile is noted for its role in developing polymers and resins, where its properties like good solubility in organic solvents and stability are advantageous for coatings and adhesives. chemimpex.com Similarly, 3-Chloro-4-methoxybenzonitrile, an isomer of the title compound, is identified as an intermediate in polymer synthesis. The presence of the nitrile and chloro functional groups on this compound suggests its potential as a monomer or a modifying agent in the synthesis of specialty polymers, where these groups could be used for polymerization or for post-polymerization functionalization to impart specific properties such as thermal stability, chemical resistance, or unique electronic characteristics.

Potential in Organic Electronics as Organic Semiconductors

The field of organic electronics leverages carbon-based materials for applications in various electronic devices. Benzonitrile derivatives are among the structures investigated for these purposes due to their electronic properties.

There is growing interest in the electronic applications of functionalized benzonitriles. The related compound 4-Methoxybenzonitrile is used in the production of organic semiconductors, which are fundamental components for flexible electronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. chemimpex.com Furthermore, computational and experimental studies on isomers such as 3-Chloro-4-methoxybenzonitrile have highlighted their potential as organic sensitizers in dye-sensitized solar cells (DSSCs), where they can contribute to efficient light harvesting and electron injection. A derivative of a related heterocyclic system, 4-Chloro-7-methoxyquinazolin-6-ol, is also noted for its potential in developing functional materials for OLEDs and organic photovoltaics.

A key building block for a thermally activated delayed fluorescence (TADF) emitter used in high-efficiency OLEDs is 4-fluoro-2-methylbenzonitrile, demonstrating the importance of the substituted benzonitrile scaffold in this technology. ossila.com Although specific studies on this compound in OLEDs or organic solar cells are not prominent, its structural similarity to these electronically active molecules indicates its potential as a valuable building block for designing new organic semiconductors.

Catalysis Research

This compound and its close analogues play significant roles in modern catalysis research, both as substrates for important chemical transformations and as components in the design of sophisticated catalytic systems.

Role in Ligand Design for Metal-Catalyzed Reactions

The precise control of reactivity and selectivity in metal-catalyzed reactions often relies on the design of specialized ligands. The structural framework of substituted benzonitriles is valuable in this context. A notable example involves the use of 2-hydroxy-4-methoxybenzonitrile (B1312819) as a directing group—a type of temporary ligand that guides a metal catalyst to a specific C-H bond on a substrate. rsc.orgrsc.org In rhodium-catalyzed meta-C–H alkynylation reactions, this directing group enables the selective functionalization of arenes, a challenging transformation in organic synthesis. rsc.orgrsc.org This application highlights how the methoxybenzonitrile unit can be employed to orchestrate complex, site-selective reactions, which is a foundational concept in modern synthetic methodology.

Participation in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and aryl chlorides like this compound are important substrates. The chlorine atom on the aromatic ring can participate in various palladium- or nickel-catalyzed reactions. The Sonogashira reaction, for instance, couples terminal alkynes with aryl halides to form aryl alkynes, which are important structures in materials science and pharmaceuticals. organic-chemistry.orgwikipedia.org

While specific examples for this compound are not abundant, the reactivity of its isomers and related compounds is well-established. For example, 2-chloro-3-methoxybenzonitrile (B1602500) has been successfully used as a coupling partner in the Hiyama cross-coupling reaction. umich.edu The Sonogashira coupling of other chloro-substituted aromatic and heterocyclic systems has also been explored, demonstrating the viability of the C-Cl bond as a reactive handle. researchgate.net Research on the rhodium-catalyzed meta-C–H alkynylation of substrates bearing ortho-chloro and meta-chloro groups shows that these reactions can proceed efficiently without interference from cross-coupling at the C-Cl site, indicating the tunable reactivity of such compounds. rsc.org

| Substrate | Reaction Type | Catalyst System | Key Finding | Reference |

|---|---|---|---|---|

| 2-Chloro-3-methoxybenzonitrile | Hiyama Coupling | Pd(OAc)₂ / Ligand | Successfully coupled with an organosilicon reagent to form a biaryl product. | umich.edu |

| 3-Chloro-5-methoxybenzonitrile | Suzuki-Miyaura Coupling | Palladium Catalyst | The chloride was coupled with a boronic acid to form a biphenyl (B1667301) intermediate. | nih.gov |

| 4-Chloro-2-trichloromethylquinazoline | Sonogashira Coupling | Pd(OAc)₂ / CuI | The C-Cl bond was coupled with phenylacetylene, albeit in low yield due to side reactions. | researchgate.net |

| Ortho-chloro hydrocinnamic acid derivatives | Inverse Sonogashira Coupling | Rhodium(I) Catalyst | Achieved meta-C-H alkynylation without interference from the ortho-chloro group. | rsc.org |

Investigation in Photocatalytic Transformations

This finding is part of a broader trend where photocatalysis is used for C-H functionalization. acs.org The mechanism often involves a single electron transfer (SET) process, and related compounds like 4-(trifluoromethoxy)benzonitrile (B1293906) are known to undergo such processes under visible-light photocatalysis.

| Substrate | Catalyst | Reaction Conditions | Products and Regioselectivity | Reference |

|---|---|---|---|---|

| 3-Chloroanisole | Sc(OTf)₃ (5 mol%) | Visible Light (400 nm blue LED), MeCN, 45°C | Mixture of 4-chloro-2-methoxybenzonitrile (B172973) and this compound (3.9:1 ratio). | chemrxiv.org |

Environmental and Toxicological Considerations in Research

Environmental Fate and Degradation

The environmental profile of a chemical compound is defined by its persistence, mobility, and the pathways through which it degrades. For 2-Chloro-4-methoxybenzonitrile, these characteristics are largely inferred from studies on analogous benzonitriles and chlorinated aromatics.

The degradation of benzonitriles in the environment can proceed through several pathways, primarily influenced by biotic and abiotic factors. Studies on para-substituted benzonitriles in anaerobic sediments indicate a common transformation pathway to the corresponding benzoic acids. oup.com This transformation can occur via different mechanisms:

Direct Hydrolysis: The nitrile group (-C≡N) is directly hydrolyzed to a carboxylic acid group (-COOH). This pathway is considered probable for some benzonitriles as it aligns with experimental results where intermediates were not detected. oup.com

Stepwise Hydrolysis: The nitrile is first hydrolyzed to a benzamide (B126) intermediate, which is then further hydrolyzed to the benzoic acid. oup.com

Reductive Hydrolysis: This involves a two-step reduction of the nitrile to a benzylamine, which is subsequently oxidized to the acid. oup.com

For chlorinated aromatic compounds in general, degradation often involves initial dehalogenation or oxidation. A common pathway involves the formation of chlorophenols, which are then converted to chlorocatechols. epa.gov These catechols undergo ring cleavage, breaking down the aromatic structure into simpler, non-chlorinated molecules that can be integrated into microbial metabolic cycles. epa.gov Given its structure, this compound could potentially undergo demethylation of the methoxy (B1213986) group, dechlorination, and hydrolysis of the nitrile group, likely leading to various hydroxylated and carboxylated intermediates before complete mineralization.

The persistence of halogenated benzonitriles in the environment can vary significantly, with reported half-lives ranging from a few days to several months, depending on the specific substituents and environmental conditions. oup.com Factors such as the degree of chlorination, the presence of other functional groups, and the microbial activity of the soil or sediment play a crucial role. oup.comepa.gov

The mobility of this compound in soil and water is expected to be limited. Safety data for the related compound 3-Chloro-4-methoxybenzonitrile suggests it is not likely to be mobile in the environment due to low water solubility, and spillage is unlikely to penetrate the soil. thermofisher.com Hydrophobic compounds tend to adsorb to organic matter in soil and sediment, reducing their transport into groundwater. oup.com However, the potential for long-range transport via atmospheric pathways cannot be entirely dismissed without specific data.

| Environmental Parameter | Inferred Behavior for this compound | Basis of Inference |

| Persistence | Potentially moderate to high, with half-life dependent on conditions. | Variable half-lives observed for other halogenated benzonitriles. oup.com |

| Primary Degradation Products | Corresponding benzoic acid, chlorophenols, chlorocatechols. | Studies on substituted benzonitriles and chlorinated aromatics. oup.comepa.gov |

| Mobility in Soil | Low; likely to adsorb to soil and sediment. | Low water solubility and behavior of similar compounds. oup.comthermofisher.com |

| Bioaccumulation Potential | No specific data available; requires further study. | General lack of ecological data for this specific compound. fluorochem.co.uk |

Numerous microorganisms have demonstrated the ability to degrade chlorinated aromatic compounds, often utilizing them as a sole source of carbon and energy. nih.goviaea.org This metabolic capability is critical for the natural attenuation of these pollutants. Research has identified several bacterial and fungal genera with potent degradative activities.

Bacterial Degradation: Genera such as Pseudomonas, Bacillus, and Alcaligenes are frequently cited for their ability to break down chloroaromatics. nih.goviaea.org For instance, Bacillus mucilaginosus has been shown to degrade compounds like 3-chlorobenzoic acid and 2,4-dichlorophenol. iaea.org The degradation process can occur under both aerobic and anaerobic conditions. researchgate.net Aerobic pathways often involve dioxygenase enzymes that incorporate oxygen into the aromatic ring, leading to dechlorination and ring cleavage. epa.gov Anaerobic degradation typically proceeds via reductive dechlorination, where chlorine atoms are replaced by hydrogen. researchgate.net

Fungal Degradation: Fungi, such as Aspergillus niger, also contribute to the breakdown of these compounds. nih.gov Fungal metabolic pathways can differ from bacterial ones, providing alternative routes for degradation. epa.gov

These studies collectively suggest that environments with active microbial communities have the potential to degrade this compound, although the efficiency and rate would depend on the acclimation of the microbial populations and prevailing environmental conditions. epa.gov

| Microbial Genus | Relevance to Chlorinated Aromatic Degradation | References |

| Pseudomonas | Capable of metabolizing various chlorinated hydrocarbons. | nih.gov |

| Alcaligenes | Implicated in the metabolism of chloroaromatics. | nih.gov |

| Bacillus | Strains isolated are capable of degrading multiple chloroaromatic compounds. | iaea.org |

| Aspergillus niger | Fungal species known to metabolize chlorinated hydrocarbons. | nih.gov |

Safety and Handling Protocols in Laboratory Research

Given its chemical nature as a chlorinated aromatic nitrile, strict safety and handling protocols are mandatory when working with this compound in a research setting. Adherence to these guidelines minimizes exposure risks and ensures safe disposal.

Personal protective equipment (PPE) and proper engineering controls are the first line of defense against chemical exposure. The following measures are essential when handling this compound:

Engineering Controls: All handling of the compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. fluorochem.co.ukchemsrc.com Eyewash stations and safety showers must be readily accessible in the immediate work area. fluorochem.co.uk

Personal Protective Equipment (PPE):

Eye Protection: Wear chemical safety goggles or a face shield that meets European standard EN 166 or equivalent. fluorochem.co.uk

Hand Protection: Use chemically resistant gloves that are impervious to the compound. It is important to follow the glove manufacturer's specifications for breakthrough time and to use proper glove removal techniques to avoid skin contact. fluorochem.co.uk

Body Protection: Wear a lab coat or other suitable protective clothing. chemsrc.com

Hygiene Practices: Avoid contact with skin, eyes, and clothing. thermofisher.com Do not eat, drink, or smoke in the laboratory. fluorochem.co.uk Wash hands thoroughly after handling the chemical, and before breaks or leaving the lab. fluorochem.co.uk Contaminated clothing should be removed and washed before reuse. thermofisher.com

Procedural Precautions: Avoid the formation of dust and aerosols. thermofisher.com Keep the compound away from heat, sparks, and open flames. chemsrc.com

Proper storage and disposal are critical to prevent environmental contamination and laboratory accidents.

Storage: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place. thermofisher.comfluorochem.co.uk It should be kept away from incompatible materials such as strong oxidizing agents. chemsrc.com

Spill Management: In case of a spill, prevent the material from entering drains or waterways. chemsrc.com The spilled solid should be absorbed with an inert material (e.g., sand, vermiculite), swept up, and placed into a suitable, sealed container for disposal. fluorochem.co.ukchemsrc.com

Waste Disposal: Unused material and waste must be treated as hazardous. Disposal should be carried out by a licensed disposal company in strict accordance with all applicable local, regional, and national regulations. fishersci.comenvironmentclearance.nic.in Chemical waste generators must ensure complete and accurate classification of the waste to facilitate proper handling and treatment. fishersci.com

Future Research Directions and Emerging Trends

Structure-Activity Relationship (SAR) Studies

A fundamental area of future research involves comprehensive Structure-Activity Relationship (SAR) studies. SAR investigations are crucial for understanding how the specific molecular architecture of 2-Chloro-4-methoxybenzonitrile influences its chemical and biological properties, thereby guiding the rational design of new molecules with enhanced or targeted functions.

Future SAR studies will hinge on the systematic modification of the this compound core. This involves altering each of the key functional groups to create a library of analogues. Research strategies will likely focus on several classes of modification. One approach involves the substitution of the chlorine atom at the 2-position with other halogens (e.g., fluorine, bromine) or small alkyl groups to probe the effects of electronegativity and steric bulk. Another strategy is to vary the position of the methoxy (B1213986) group along the aromatic ring to investigate how its electron-donating effect influences reactivity and biological interactions from different locations. Furthermore, the nitrile group serves as a key point for modification and can be transformed into other functional moieties, such as amides, carboxylic acids, or various heterocyclic rings like tetrazoles, which are known to act as bioisosteres. google.comvulcanchem.com Patents have demonstrated the synthesis of complex cyclic amines from related chlorobenzonitrile precursors, indicating a fruitful avenue for creating diverse derivatives. google.co.ug

| Structural Locus | Potential Modification | Rationale for Modification |

|---|---|---|

| C2-Position | Replacement of Chloro (Cl) with other halogens (F, Br) or alkyl groups. | To evaluate the impact of electronegativity and steric hindrance on activity. |

| C4-Position | Replacement of Methoxy (-OCH3) with other alkoxy groups (e.g., -OCF3, -OCH2Ph) or a hydroxyl (-OH) group. acs.org | To modify lipophilicity, metabolic stability, and hydrogen bonding capacity. |

| Nitrile Group (-CN) | Conversion to tetrazole, oxadiazole, triazole, amide, or carboxylic acid groups. google.comd-nb.infonih.gov | To explore bioisosteric replacements and introduce new interaction points for biological targets. vulcanchem.com |

| Aromatic Ring | Introduction of additional substituents or replacement with a heterocyclic core (e.g., pyridine). vulcanchem.com | To alter the core electronic properties and explore novel chemical space. |

The central goal of generating these analogues is to correlate specific structural features with changes in biological activity and material properties. In medicinal chemistry, research indicates that halogen substituents can significantly enhance the binding affinity and specificity of compounds to biological targets like enzymes and receptors. smolecule.com For instance, derivatives of similar structures are being investigated as potent inhibitors for targets such as the JAK2 kinase, which is implicated in inflammatory diseases. vulcanchem.com The replacement of the methoxy group with a trifluoromethoxy group has been shown to increase lipophilicity and metabolic stability, which are valuable attributes in drug design.

In materials science, modifications to the benzonitrile (B105546) structure can influence properties relevant to emerging technologies. The incorporation of fluorine, for example, is a known strategy for tuning the electronic properties and stability of aromatic compounds for applications in organic electronics. Computational studies using Density Functional Theory (DFT) can provide fundamental insights into how structural changes alter the electronic landscape of the molecule, helping to predict its suitability for various applications. jchps.com

Exploration of Novel Derivatization and Functionalization Strategies

Expanding the chemical diversity of this compound derivatives relies on the exploration of novel and efficient synthetic methods. Future work will move beyond classical reactions to embrace modern synthetic strategies that offer greater precision and access to previously unattainable structures.

Key areas of exploration include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura and Buchwald-Hartwig couplings are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. vulcanchem.comsmolecule.com These reactions enable the attachment of a wide array of aryl, heteroaryl, and amine groups to the benzonitrile scaffold, as demonstrated in the synthesis of complex pharmaceutical intermediates. acs.org

C-H Activation: Direct C-H functionalization is an emerging and highly atom-economical strategy for modifying aromatic rings. acs.org Research into transition metal-catalyzed C-H borylation or arylation could allow for the introduction of new functional groups at positions not easily accessible through traditional methods. acs.orgnih.gov

Functionalization of the Nitrile Group: The nitrile moiety is a versatile handle for derivatization. Future research will likely explore its cyclotrimerization to form 1,3,5-triazine (B166579) rings or its participation in cycloaddition reactions to create other heterocycles like 1,2,3-triazoles, which have shown significant antiprotozoal activity in other molecular frameworks. nih.govchim.it

Nucleophilic Aromatic Substitution (SNAr): The activated chlorine atom can be displaced by various nucleophiles. smolecule.com Exploring this reactivity with a broader range of complex nucleophiles can lead to novel structures, such as the ether-linked biaryl compounds seen in related systems. smolecule.com

Integration with Advanced Analytical Techniques for In-situ Monitoring

To optimize the synthesis of this compound derivatives and to understand their reaction mechanisms, researchers are increasingly turning to advanced analytical techniques for real-time, in-situ monitoring. These methods provide a dynamic view of a chemical reaction as it happens, allowing for precise control and rapid optimization.

Future research will benefit from the integration of:

In-situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products throughout a reaction. jchps.comrsc.org This allows for the precise determination of reaction endpoints and the minimization of byproduct formation.

Process Analytical Technology (PAT): The use of PAT tools, including in-situ monitoring, is crucial for developing robust and reproducible synthetic processes, which is especially important for pharmaceutical and industrial applications.

Advanced NMR and Mass Spectrometry: For complex derivatives, advanced two-dimensional NMR techniques like HSQC and HMBC are indispensable for unambiguous structure elucidation. Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is also essential for identifying and characterizing minor impurities and byproducts during reaction development.

Development of New Applications in Emerging Technologies

The unique properties of this compound and its derivatives make them promising candidates for a range of emerging technologies. Future research is expected to establish this scaffold in several high-impact areas.

Organic Electronics: Fluorinated aromatic compounds are valued for their electronic properties and stability. Following the trend of related molecules, derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as dye sensitizers in solar cells. researchgate.net

Targeted Pharmaceuticals: The compound serves as a valuable starting point for synthesizing highly specific therapeutic agents. Its derivatives have been investigated as kinase inhibitors and antagonists for chemokine receptors like CCR4, which are involved in immunology and oncology. vulcanchem.comacs.org The ability to systematically modify the structure allows for fine-tuning the molecule's interaction with specific biological targets.

Agrochemicals: The structural motifs present in this compound are also found in modern agrochemicals. The chlorinated pyridine (B92270) moiety, for example, is a key component in some herbicides and insecticides. vulcanchem.com Further derivatization could lead to the development of new, more effective crop protection agents.

Advanced Polymers and Materials: As a functional monomer, derivatives of this compound could be used in the production of specialty polymers with tailored thermal, optical, or mechanical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-4-methoxybenzonitrile, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions using precursors like 4-methoxybenzonitrile derivatives with chlorinating agents (e.g., Cl₂, SOCl₂). For reproducibility, control reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to favor nitrile stability. Monitor progress via TLC or HPLC, and purify using column chromatography with silica gel and a hexane/ethyl acetate gradient .

Q. How can researchers characterize the electronic structure of this compound to predict its reactivity?

- Methodological Answer : Use density functional theory (DFT) with hybrid functionals like B3LYP and basis sets such as 6-31G(d) to compute molecular orbitals, electrostatic potential maps, and Fukui indices. These predict electrophilic/nucleophilic sites, aiding in designing functionalization reactions. Validate computational results with experimental UV-Vis and cyclic voltammetry data .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use impervious gloves (e.g., nitrile) and sealed goggles to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of volatiles. Store in a cool, dry environment under inert gas (e.g., N₂) to prevent hydrolysis of the nitrile group. Dispose of waste via certified chemical disposal services, adhering to OSHA and EPA guidelines .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental spectroscopic data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from approximations in DFT functionals or solvent effects. For vibrational frequencies (e.g., IR/Raman), apply scaling factors (0.96–0.98 for B3LYP/6-31G(d)) to harmonic frequencies . For NMR shifts, use solvent-specific PCM models and compare with experimental data in CDCl₃ or DMSO-d₆. Adjust basis sets (e.g., 6-311++G(d,p)) for better accuracy in electron correlation .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like Xantphos to direct coupling at the chloro-substituted position. Solvent choice (e.g., toluene for steric control) and temperature gradients (ramping from 25°C to 110°C) enhance selectivity. Monitor intermediates via in-situ FTIR to adjust reaction dynamics .

Q. How does the electron-withdrawing nitrile group influence the stability of intermediates in multi-step syntheses?

- Methodological Answer : The nitrile group stabilizes carbanions via resonance, enabling nucleophilic additions. However, under acidic conditions, it may hydrolyze to carboxylic acids. Use mild bases (e.g., NaHCO₃) and low-temperature quenching to preserve functionality. Computational modeling of transition states (e.g., NBO analysis) identifies destabilizing interactions .

Q. What are the challenges in interpreting mass spectrometry (MS) data for halogenated nitriles like this compound?

- Methodological Answer : Chlorine isotopes (³⁵Cl/³⁷Cl) complicate MS fragmentation patterns. Use high-resolution MS (HRMS) to differentiate isotopic clusters. For EI-MS, expect prominent peaks at m/z corresponding to [M-Cl]⁺ and [M-CN]⁺. Cross-validate with collision-induced dissociation (CID) MS/MS to confirm fragmentation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.